molecular formula C3H3Cl3O2S2 B14482350 [(Trichloromethyl)disulfanyl]acetic acid CAS No. 65612-37-5

[(Trichloromethyl)disulfanyl]acetic acid

Cat. No.: B14482350
CAS No.: 65612-37-5
M. Wt: 241.5 g/mol
InChI Key: VZYZRRONCTWUII-UHFFFAOYSA-N
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Description

[(Trichloromethyl)disulfanyl]acetic acid is an organosulfur compound characterized by the presence of a trichloromethyl group attached to a disulfanyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Trichloromethyl)disulfanyl]acetic acid typically involves the reaction of trichloromethyl disulfide with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products. The purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

[(Trichloromethyl)disulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfanyl group to thiols.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Nucleophiles: Ammonia or amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

[(Trichloromethyl)disulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [(Trichloromethyl)disulfanyl]acetic acid involves its interaction with molecular targets, such as enzymes and proteins. The compound can modulate the activity of these targets through covalent modification or by altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thioglycolic Acid: Contains a thiol group and is used in similar applications.

    Trichloroacetic Acid: Contains a trichloromethyl group but lacks the disulfanyl moiety.

Uniqueness

[(Trichloromethyl)disulfanyl]acetic acid is unique due to the presence of both the trichloromethyl and disulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

65612-37-5

Molecular Formula

C3H3Cl3O2S2

Molecular Weight

241.5 g/mol

IUPAC Name

2-(trichloromethyldisulfanyl)acetic acid

InChI

InChI=1S/C3H3Cl3O2S2/c4-3(5,6)10-9-1-2(7)8/h1H2,(H,7,8)

InChI Key

VZYZRRONCTWUII-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)SSC(Cl)(Cl)Cl

Origin of Product

United States

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